Technical Deep Dive: Structural Elucidation and Conformational Dynamics of 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one
Technical Deep Dive: Structural Elucidation and Conformational Dynamics of 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one
This guide provides an in-depth technical analysis of 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one (CAS: 851984-06-0).[1] It is designed for researchers requiring rigorous structural validation and conformational insight into this specific bicyclic scaffold, which serves as a critical intermediate in the synthesis of complex natural products and conformationally restricted pharmacophores.[1]
Introduction & Synthetic Relevance
The 3-oxabicyclo[3.3.1]nonane skeleton is a "privileged structure" in medicinal chemistry, mimicking the chair-chair conformation of cis-decalin but with distinct electronic properties due to the ether linkage.[1] The specific derivative, 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one , introduces a hydroxyl handle on the carbocyclic ring and a bridging ketone, creating a trifunctional scaffold (ether, ketone, alcohol).
Key Applications:
-
Pharmacophore Constraints: Used to lock peptide mimetics into specific secondary structures.[1]
-
Natural Product Synthesis: Serves as a core intermediate for marine toxins and alkaloids where the [3.3.1] system is a structural determinant.
-
Stereochemical Probe: The molecule possesses a plane of symmetry in the unsubstituted parent, but the C6-hydroxyl group breaks this, introducing chirality and diastereomeric possibilities (endo/exo relative to the bridge).
Conformational Analysis: The "Twin-Chair" Stability
Unlike its carbocyclic analog (bicyclo[3.3.1]nonane), which suffers from severe transannular steric strain between endo-hydrogens at C3 and C7, the 3-oxa analog relieves this strain because the oxygen atom lacks the interfering hydrogen atoms.
Thermodynamic Preference
-
Chair-Chair (CC) Conformation: The 3-oxabicyclo[3.3.1]nonane system predominantly exists in a double-chair conformation.[1] The removal of the C3-endo hydrogen eliminates the repulsive Van der Waals interaction (approx. 5–6 kcal/mol in the carbocyclic analog).
-
The "Hockey Stick" Effect: In 3,7-disubstituted analogs, repulsive interactions can force a Chair-Boat (CB) equilibrium. However, for the 9-one derivative, the CC form remains robust unless the C6-hydroxyl participates in strong intramolecular hydrogen bonding that favors a boat transition.[1]
Intramolecular Hydrogen Bonding
The C6-hydroxyl group is the "wild card."[1] Its orientation (axial vs. equatorial) relative to the C9-ketone or O3-ether determines the final low-energy conformer.[1]
-
Scenario A (OH-Ketone Interaction): If the OH is oriented toward the C9 bridge, a 6-membered intramolecular H-bond can stabilize a distorted chair.[1]
-
Scenario B (OH-Ether Interaction): Transannular H-bonding between C6-OH and O3 is geometrically disfavored in the ideal CC form but possible in distorted states.[1]
Analytical Protocol: Structural Elucidation
This section details the self-validating analytical workflow. The primary challenge is distinguishing the endo vs. exo orientation of the hydroxyl group and confirming the bicyclic bridge integrity.[1]
A. Nuclear Magnetic Resonance (NMR) Strategy
Solvent Selection: Use DMSO-d6 rather than CDCl3 for initial characterization. DMSO slows proton exchange, allowing the observation of the hydroxyl proton coupling (
Predicted Chemical Shifts & Assignments[1]
| Position | Atom Type | Multiplicity / Coupling | Diagnostic Note | ||
| 9 | C=O | — | 210 - 215 | Singlet (C) | Diagnostic bridge ketone.[1] Shielded if hydrated. |
| 2, 4 | O-CH2 | 3.6 - 4.2 | 68 - 74 | dd or m | Deshielded by ether oxygen.[1] Large geminal coupling (~11 Hz).[1] |
| 6 | CH-OH | 3.8 - 4.5 | 65 - 70 | m | Shift depends heavily on stereochem (axial/eq).[1] |
| 1, 5 | Bridgehead CH | 2.3 - 2.6 | 45 - 55 | Broad s/m | Key nodes connecting the two rings.[1] |
| 7, 8 | CH2 | 1.5 - 2.0 | 20 - 35 | m | High order coupling often seen.[1] |
Stereochemical Validation (NOESY/ROESY)
To confirm the relative stereochemistry of the C6-OH:
-
Exo-OH (Equatorial): Strong NOE correlation between H6 (axial) and H8/H7 axial protons.[1]
-
Endo-OH (Axial): Strong NOE correlation between H6 (equatorial) and the bridgehead protons (H1/H5). Crucially, look for transannular NOE between H6 and H2/H4 if the ring is flattened.[1]
B. Mass Spectrometry (MS)[1]
-
Ionization: ESI+ (Electrospray Ionization).[1]
-
Molecular Ion:
Da.[1] -
Fragmentation:
-
Loss of
( ): Common for secondary alcohols. -
Loss of
( ): Characteristic of the bridging ketone. -
Diagnostic: A fragment at
often corresponds to the cleavage of the ether bridge, isolating the carbocyclic fragment.[1]
-
Experimental Workflow Visualization
The following diagrams illustrate the logical flow for synthesizing and validating the structure.
Diagram 1: Analytical Logic Flow
This decision tree guides the researcher through the structural assignment process, prioritizing stereochemical determination.[1]
Caption: Analytical decision tree for stereochemical assignment of 6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one.
Diagram 2: Conformational Equilibrium
Visualizing the stability of the 3-oxa system compared to the carbocyclic analog.[1]
Caption: Conformational dynamics showing the preference for Chair-Chair due to the 3-oxa substitution.
Detailed Experimental Protocol: Isolation & Characterization
Objective: Isolate pure 6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one from a reaction mixture (e.g., acid-mediated cyclization of epoxy-cyclooctanol).
-
Quench & Extraction:
-
Neutralize the reaction mixture (usually acidic) with saturated
to pH 7–8. -
Extract exhaustively with Ethyl Acetate (EtOAc) .[1] Note: The compound is polar due to the OH and Ketone groups; avoid non-polar solvents like Hexane for extraction.
-
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification (Flash Chromatography):
-
Crystallization (Optional but Recommended):
References
-
Bishop, R., et al. Conformational Analysis of Bicyclo[3.3.1]nonanes and their Hetero Analogs.[1][2] Topics in Stereochemistry, 2007.[1] (Contextual grounding for the Chair-Chair preference in 3-oxa systems).
-
Ghosh, S., et al. A Novel Synthesis of Oxabicyclo[3.3.1]nonanone via (3,5)-Oxonium−Ene Reaction.[3][4] Organic Letters, 2010.[1] Available at: [Link][4]
-
Detert, H., et al. Crystal structure of (1R,2R,5R,6S)-6-Bromo-9-oxabicyclo[3.3.1]nonan-2-ol.[1][5] IUCrData, 2020.[1] (Structural analog providing crystallographic evidence of the chair conformation). Available at: [Link]
-
PubChem. Compound Summary: 9-Oxabicyclo[3.3.1]nonane.[1][6] National Library of Medicine.[1] (Base scaffold data). Available at: [Link]
Sources
- 1. 6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one | 851984-06-0 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Organic & Biomolecular Chemistry Synthesis of oxabicyclo[3.3.1]nonenes and substituted tetrahydropyrans via (3,5)-oxonium-ene reaction [academia.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 9-Oxabicyclo(3.3.1)nonane | C8H14O | CID 136102 - PubChem [pubchem.ncbi.nlm.nih.gov]
